1-[3-(trifluoromethyl)phenyl]propanol-1
Overview
Description
1-[3-(trifluoromethyl)phenyl]propanol-1 is an organic compound with the molecular formula C₁₀H₁₁F₃O. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanol chain. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[3-(trifluoromethyl)phenyl]propanol-1 can be synthesized through several methods. One common approach involves the reaction of 3-(trifluoromethyl)benzaldehyde with a suitable Grignard reagent, followed by reduction to yield the desired product . Another method includes the use of trifluoromethylphenylpropanone as a starting material, which undergoes reduction to form the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction temperatures to facilitate the conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
1-[3-(trifluoromethyl)phenyl]propanol-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylphenyl ketones, while reduction can produce different alcohol derivatives .
Scientific Research Applications
1-[3-(trifluoromethyl)phenyl]propanol-1 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[3-(trifluoromethyl)phenyl]propanol-1 involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(3-(Trifluoromethyl)phenyl)propan-1-ol: A closely related compound with similar chemical properties.
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated alcohol with distinct applications in organic synthesis.
(1R,2S)-2-Amino-1-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol: A compound with additional amino functionality, used in different chemical reactions.
Uniqueness
1-[3-(trifluoromethyl)phenyl]propanol-1 is unique due to its specific trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it valuable in various applications, particularly in the synthesis of complex organic molecules and in pharmaceutical research .
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c1-2-9(14)7-4-3-5-8(6-7)10(11,12)13/h3-6,9,14H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSJCUKIEPGUMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60977380 | |
Record name | 1-[3-(Trifluoromethyl)phenyl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60977380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618-97-3 | |
Record name | 1-((3-Trifluoromethyl)phenyl)propanol-1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[3-(Trifluoromethyl)phenyl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60977380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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